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CAS No.: 5119-88-0
Cat. No.: B1252380
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Executive Summary & Strategic Importance

2-Methylpiperidine Hydrochloride (2-MP[1][2]-HCI) is a critical C6-homologated piperidine
scaffold used to introduce conformational constraints and lipophilicity into pharmaceutical
actives. In drug design, the introduction of a methyl group at the C2 position of the piperidine
ring—often referred to as a "Magic Methyl" modification—can significantly alter the pKa
(approx. 10.6 for the free base), metabolic stability, and receptor selectivity of the final API.

While historically associated with the synthesis of agrochemicals (e.g., Piperalin) and rubber
accelerators, its modern pharmaceutical relevance lies in its role as a chiral synthon.
Enantiopure (R)- or (S)-2-methylpiperidine moieties are increasingly utilized in the development
of NK1 receptor antagonists, Substance P inhibitors, and novel local anesthetic analogs to
break symmetry and enhance binding affinity.[1]

Key Technical Challenges:

» Hygroscopicity: The HCI salt is prone to clumping, affecting stoichiometry in precise coupling
reactions.[1]

» Stereochemistry: Commercial supplies are often racemic.[1][3] High-value APIs require
resolution or asymmetric synthesis.[1]
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» Nucleophilicity: The steric hindrance at C2 reduces the nucleophilicity of the nitrogen
compared to unsubstituted piperidine, requiring optimized coupling conditions.

Chemical Properties & Handling Specifications

Property Specification Application Note
CAS Number 5119-88-0 (HCI Salt) 109-05-7 (Free Base)
] Account for HCI mass in
Molecular Weight 135.64 g/mol o
stoichiometry.[1]
White to off-white crystalline Highly hygroscopic; store
Appearance .
solid under Nz.[1]
. Poor solubility in non-polar
Solubility Water, Methanol, Ethanol
ethers (MTBE).
Requires strong inorganic
pKa (Free Base) ~10.6 )
base for free-basing.[1]
] ] ) Stable up to 150 °C; avoid
Melting Point 208-212 °C (sublimes)

prolonged high heat.[1]

Safety Advisory: The free base (liberated in situ) is a flammable liquid and a severe skin/eye
irritant.[1] The HCI salt is a respiratory irritant.[1] All operations involving base neutralization
must be performed in a fume hood.[1]

Process Workflow: From Salt to Chiral Synthon

The utilization of 2-Methylpiperidine HCI typically follows a three-stage workflow: Neutralization
(Free-basing), Chiral Resolution (if enantiopurity is required), and N-Functionalization.[1]
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Figure 1: Operational workflow for processing 2-Methylpiperidine HCI into pharmaceutical
intermediates.

Detailed Experimental Protocols
Protocol A: Quantitative Free-Basing (Critical Pre-step)

Most N-alkylation or acylation reactions fail or proceed sluggishly if the HCI salt is used directly
with weak organic bases (like TEA) due to salt aggregation.[1] A biphasic neutralization is
recommended.[1]

Reagents:

e 2-Methylpiperidine HCI (10.0 g, 73.7 mmol)

e Sodium Hydroxide (50% w/w aq.[1] solution, 15 mL)

e Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

Procedure:
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Dissolution: Dissolve 10.0 g of 2-Methylpiperidine HCI in 20 mL of deionized water. The
solution will be slightly acidic (pH ~4-5).[1]

Basification: Cool the solution to 0-5 °C. Slowly add 50% NaOH solution dropwise with
vigorous stirring until pH > 12. Note: The free amine will separate as an oily top layer.

Extraction: Extract the aqueous mixture with DCM (3 x 30 mL).

o Scientist Tip: 2-Methylpiperidine is moderately water-soluble.[1] Saturation of the aqueous
phase with NaCl (salting out) significantly improves recovery yield.

Drying: Dry the combined organic layers over anhydrous MgSOa (not Na2SOas, as MgSOa is
more efficient for amines).[1]

Concentration: Carefully concentrate under reduced pressure (keep bath < 40 °C, as the free
base is volatile).

Yield Check: Expected recovery > 95% (approx. 7.0 g oil).[1]

Protocol B: Chiral Resolution via Tartrate Salt

For APIs requiring the (R)-enantiomer (often the bioactive isomer in specific neurokinin

antagonists), resolution with L-(+)-Tartaric acid is the industry standard.

Mechanism: Formation of diastereomeric salts: (R)-amine[1]-L-tartrate (less soluble) vs. (S)-

amine[1]-L-tartrate (more soluble).[1]

Procedure:

Salt Formation: Dissolve racemic 2-methylpiperidine (free base, 100 mmol) in Ethanol (50
mL).

Acid Addition: Add a hot solution of L-(+)-Tartaric acid (100 mmol) in Ethanol (100 mL) /
Water (5 mL).

Crystallization: Heat to reflux until clear, then allow to cool slowly to Room Temperature (RT)
over 4 hours. Stir at RT for an additional 2 hours.[1]
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« Filtration: Filter the white precipitate.[1][4] This is the (R)-2-methylpiperidine-L-tartrate
(enriched).

o Recrystallization: Recrystallize the solid from Ethanol/Water (95:5) to upgrade enantiomeric
excess (ee) from ~80% to >98%.

 Liberation: Treat the purified salt with 4M NaOH and extract (as in Protocol A) to obtain
(R)-2-methylpiperidine.

Protocol C: N-Alkylation (General APl Synthesis)

Due to steric hindrance at the C2 position, N-alkylation of 2-methylpiperidine requires higher
temperatures than simple piperidine.[1]

Reaction: 2-Methylpiperidine + R-Br - N-Alkyl-2-Methylpiperidine[1]
Procedure:

e Setup: In a pressure tube or reflux condenser, charge (R)-2-methylpiperidine (1.0 eq), Alkyl
Bromide (1.1 eq), and Potassium Carbonate (K2COs, 2.5 eq).

e Solvent: Use Acetonitrile (polar aprotic) or MEK (Methyl Ethyl Ketone).[1] Avoid DCM (too
low boiling).

o Catalysis: Add 5 mol% Potassium lodide (KI). The Finkelstein reaction in situ generates the
more reactive alkyl iodide, crucial for overcoming the steric bulk of the methyl group.

e Reaction: Heat to 80 °C for 12—16 hours. Monitor by GC-MS.[1]

o Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography (often
requiring basic alumina or amine-functionalized silica to prevent streaking).[1]

Quality Control & Impurity Profiling

When sourcing or synthesizing 2-Methylpiperidine HCI, the following impurities must be
monitored as they can poison downstream catalysts (e.g., Pd/C) or result in toxic byproducts.
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. .. Detection Limit )
Impurity Origin Analytical Method
(Spec)

Incomplete )
GC-FID (Ret.[1] time

Pyridine / 2-Picoline hydrogenation of <0.1% )
shift)

starting material

o Demethylation or
Piperidine ) o <0.5% GC-MS
impurity in feedstock

Chiral HPLC
(Chiralpak AD-H)

Enantiomers Inefficient resolution ee > 99.0%

Chiral HPLC Method:

Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).[1]

Mobile Phase: Hexane : Isopropanol : Diethylamine (98 : 2 : 0.1).[1]

Flow Rate: 0.5 mL/min.

Detection: UV @ 210 nm (low absorption, high concentration required) or Refractive Index

(RI).
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o Resolution of 2-Methylpiperidine: Miyamoto, T., et al. "Synthesis and optical resolution of 2-
methylpiperazine and 2-methylpiperidine derivatives."[1] J. Med.[1] Chem.1990, 33, 1645.[1]

o Chemical Properties: PubChem. "2-Methylpiperidine hydrochloride Compound Summary."
[1] National Library of Medicine.

o Chiral Resolution Methodologies: BenchChem. "Protocol for Resolution of Methylpiperazine
and Piperidine Derivatives." Application Note 2025.

o NK1 Antagonist Synthesis: Pfizer Inc.[1] "Synthesis of CP-99,994 and related piperidine
antagonists." Journal of Medicinal Chemistry. (Contextual reference for (S)-2-
methylpiperidine utility).
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o Safety Data: SynQuest Labs. "Safety Data Sheet: (R)-2-Methylpiperidine.”

Disclaimer: This guide is for research and development purposes only. All procedures should
be validated in-house before scaling to GMP production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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